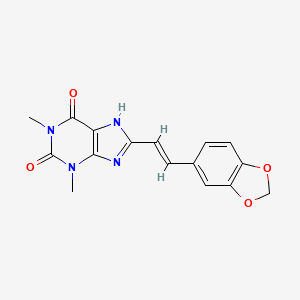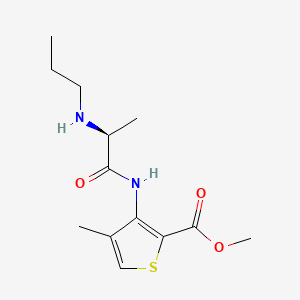
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- is a complex organic compound that belongs to the class of pyridocarbazoles This compound is known for its unique structural features, which include multiple aromatic rings and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- typically involves multi-step organic reactions. One common method includes the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. This method has been shown to yield high purity products with yields up to 91% in a relatively short reaction time of 11 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and process optimization are likely applied. This includes scaling up the microwave-assisted synthesis method and optimizing reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully hydrogenated compounds.
Scientific Research Applications
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its interactions with DNA and proteins.
Industry: It may be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- involves its interaction with molecular targets such as DNA and proteins. It binds to the DNA helix via intercalation, causing structural changes that inhibit DNA replication and transcription. This leads to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: Another pyridocarbazole with anticancer properties.
Carbazole: A simpler structure with various biological activities.
Pyrazolo[3,4-d]pyrimidine: A compound with a different core structure but similar biological activities.
Uniqueness
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- is unique due to its specific structural features, such as the dimethylaminoethyl side chain, which enhances its binding affinity to DNA and proteins. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
127040-39-5 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]-6,11-dihydro-5H-pyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C19H21N3O/c1-21(2)11-12-22-17-9-7-14-13-5-3-4-6-16(13)20-19(14)15(17)8-10-18(22)23/h3-6,8,10,20H,7,9,11-12H2,1-2H3 |
InChI Key |
BNLLNQUTPSENBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=C(C=CC1=O)C3=C(CC2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


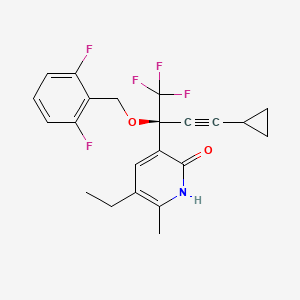


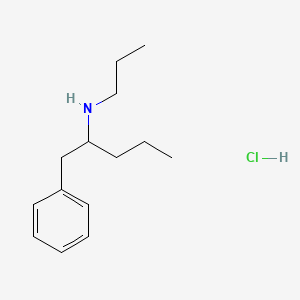
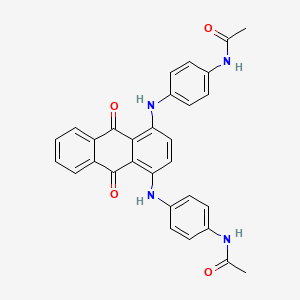
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
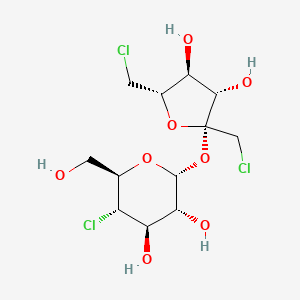

![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)


